molecular formula C23H29NO3 B14468947 1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine CAS No. 72050-85-2

1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine

Cat. No.: B14468947
CAS No.: 72050-85-2
M. Wt: 367.5 g/mol
InChI Key: IQXUBYWQPYGRRL-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxy, phenyl, and propionoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 3-hydroxy-3-phenylpropylamine and 2-methyl-3-phenyl-3-propionoxypyrrolidine, under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

72050-85-2

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

[1-(3-hydroxy-3-phenylpropyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate

InChI

InChI=1S/C23H29NO3/c1-3-22(26)27-23(20-12-8-5-9-13-20)15-17-24(18(23)2)16-14-21(25)19-10-6-4-7-11-19/h4-13,18,21,25H,3,14-17H2,1-2H3

InChI Key

IQXUBYWQPYGRRL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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